butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate
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Overview
Description
Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate is a complex organic compound with a molecular formula of C21H21Cl3N3O3S. This compound is known for its unique chemical structure, which includes a benzamido group, a trichloroethyl group, and a carbamothioylamino group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with butyl chloroformate to form butyl 4-aminobenzoate. This intermediate is then reacted with 1-benzamido-2,2,2-trichloroethyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trichloroethyl group plays a crucial role in enhancing the binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-[(1-acetamido-2,2,2-trichloroethyl)amino]benzoate
- Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)amino]benzoate
- Butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloroethyl group enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
CAS No. |
303062-61-5 |
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Molecular Formula |
C21H22Cl3N3O3S |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C21H22Cl3N3O3S/c1-2-3-13-30-18(29)15-9-11-16(12-10-15)25-20(31)27-19(21(22,23)24)26-17(28)14-7-5-4-6-8-14/h4-12,19H,2-3,13H2,1H3,(H,26,28)(H2,25,27,31) |
InChI Key |
UNCSVAPMPNCVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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